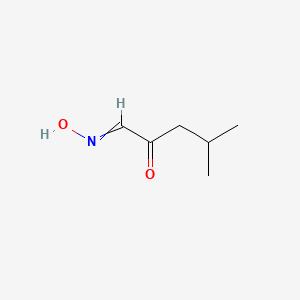

1-Hydroxyimino-4-methylpentan-2-one

Description

Precise Nomenclature and Structural Context of the Oxime Functional Group

The compound, systematically named 1-Hydroxyimino-4-methylpentan-2-one, is also known by the synonym 4-methyl-2-oxopentanal 1-oxime. ontosight.ai Its chemical structure features a pentanone backbone with a methyl group at the fourth carbon and an oxime functional group (=NOH) at the second carbon. ontosight.ai The presence of the oxime group, formed by the reaction of a carbonyl compound with hydroxylamine (B1172632), is central to its chemical reactivity. ontosight.ai Oximes, in general, are a class of organic compounds characterized by the =NOH functional group. ontosight.ai

The molecular formula of this compound is C6H11NO2.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 35043-39-7 |

Significance of Alpha-Hydroxyimino Ketones in Organic Chemistry Research

Alpha-hydroxyimino ketones, the class of compounds to which this compound belongs, are of considerable interest in organic synthesis. These compounds are characterized by a hydroxyl group attached to the nitrogen atom of an imine, which is in conjugation with a ketone. This arrangement of functional groups imparts unique reactivity and allows for a variety of chemical transformations.

One of the key reactions involving this class of compounds is the Beckmann rearrangement, a process that can be used to synthesize amides from oximes. The configuration of the syn- and anti-isomers of acyclic α-hydroxyimino-ketones can be determined by their reaction with toluene-p-sulphonyl chloride in pyridine. rsc.org The anti-isomers undergo a second-order Beckmann cleavage, while the syn-isomers form stable toluene-p-sulphonates. rsc.org This differential reactivity highlights the stereochemical nuances that are crucial in synthetic planning.

Furthermore, α-hydroxyimino ketones can serve as precursors for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The ability to introduce nitrogen and oxygen functionalities in a controlled manner makes them versatile intermediates.

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving this compound and related α-hydroxyimino ketones is multifaceted, spanning from fundamental synthetic methodology to applications in more applied scientific fields.

Current research often focuses on the development of new synthetic methods for the preparation of these compounds, as well as exploring their utility in the synthesis of more complex molecules. For instance, the synthesis of 1-Hydroxyimino-4-methyl-2-pentanone can be achieved through the reaction of 4-methyl-2-pentanone (B128772) with hydroxylamine. ontosight.ai This represents a classic oxime formation reaction involving the nucleophilic addition of hydroxylamine to a carbonyl group. ontosight.ai

The interdisciplinary relevance of this compound class is significant. In medicinal chemistry, the structural motifs derived from α-hydroxyimino ketones can be found in various biologically active molecules. They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For example, they can act as building blocks for the production of certain drugs, as well as pesticides and herbicides. ontosight.ai In the field of materials science, these compounds can be utilized as raw materials for the production of polymers, coatings, and adhesives. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-hydroxyimino-4-methylpentan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-5(2)3-6(8)4-7-9/h4-5,9H,3H2,1-2H3 |

InChI Key |

YNFDTNUDQJVEOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C=NO |

Synonyms |

1-hydroxyimino-4-methyl-2-pentanone |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxyimino 4 Methylpentan 2 One

Fundamental Reaction Pathways of Alpha-Hydroxyimino Ketones

The reactivity of 1-hydroxyimino-4-methylpentan-2-one is characteristic of the broader class of alpha-hydroxyimino ketones, which are known to undergo a variety of transformations and exhibit a dual reactivity profile.

Transformation and Rearrangement Reactions

Alpha-hydroxyimino ketones, depending on their stereochemistry (syn- or anti-isomers), can undergo distinct rearrangement reactions. rsc.org One notable transformation is the Beckmann rearrangement or cleavage, which is particularly relevant for the anti-isomers when treated with reagents like toluene-p-sulphonyl chloride in pyridine. rsc.org This reaction proceeds through the formation of an acylium ion, which can then react further. rsc.org

Another potential rearrangement pathway for alpha-hydroxy ketones is the α-ketol rearrangement (also known as the acyloin rearrangement). researchgate.net This isomerization can be prompted by acid, base, or heat and involves a 1,2-shift of an alkyl or aryl substituent. researchgate.net The reaction is reversible, typically favoring the formation of the more stable alpha-hydroxy carbonyl isomer. researchgate.net For this compound, this could theoretically involve the migration of the isobutyl group or the hydroxymethyl group, although the specific conditions would dictate the feasibility and outcome of such a rearrangement.

Nucleophilic and Electrophilic Reactivity Profiles

The chemical structure of this compound features multiple centers for both nucleophilic and electrophilic attack.

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the ketone group is sp² hybridized and bonded to a highly electronegative oxygen atom, rendering it electron-deficient and a prime target for nucleophiles. libretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. libretexts.orgyoutube.com

Imine Carbon: The carbon atom of the C=NOH group also possesses electrophilic character, susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Center:

Oxime Nitrogen and Oxygen: The oxime group (-NOH) contains lone pairs of electrons on both the nitrogen and oxygen atoms, making it a potential nucleophile. The nucleophilicity can be influenced by the presence of an adjacent atom with a lone pair, an observation known as the alpha effect. nih.gov The oxime can participate in reactions such as nucleophilic addition to electrophiles. beilstein-journals.org

Generally, aldehydes are more reactive towards nucleophilic addition than ketones. libretexts.orgyoutube.com This is attributed to both electronic and steric factors. Ketones, like this compound, have two alkyl groups attached to the carbonyl carbon, which are electron-donating and also create more steric hindrance compared to the single alkyl group and hydrogen atom of an aldehyde. libretexts.orgyoutube.com

Oxime Radical Chemistry

The oxime functionality of this compound allows it to participate in radical chemistry through the formation of iminoxyl radicals. These radicals are versatile intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.org

Generation and Stabilization of Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are N-oxyl radicals characterized by an N–O• fragment connected to an organic moiety via a carbon-nitrogen double bond. beilstein-journals.orgbeilstein-journals.org This structural feature distinguishes them from other N-oxyl radicals that have single C-N bonds. beilstein-journals.org They can be generated from their corresponding oximes through oxidation using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or a combination of KMnO₄ and manganese(III) acetate (B1210297) (Mn(OAc)₃). beilstein-journals.org

The stability of iminoxyl radicals is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. beilstein-journals.orgbeilstein-journals.org Despite this, they are generally considered to be of low stability and are typically generated in situ for synthetic applications. beilstein-journals.orgbeilstein-journals.org

Intramolecular Reactions of Oxime Radicals

Once generated, iminoxyl radicals can undergo a variety of intramolecular reactions, with cyclization being a prominent pathway. beilstein-journals.orgbeilstein-journals.org These reactions often lead to the formation of heterocyclic compounds, such as isoxazolines or cyclic nitrones. beilstein-journals.orgbeilstein-journals.orgrsc.org The regioselectivity of the cyclization (C–O vs. C–N bond formation) depends on the specific reaction conditions and the structure of the substrate. beilstein-journals.orgbeilstein-journals.org

Two primary types of intramolecular reactions involving oxime radicals are:

Hydrogen Atom Abstraction followed by Cyclization: An initial intramolecular hydrogen atom abstraction by the iminoxyl radical generates a carbon-centered radical, which then cyclizes. beilstein-journals.orgbeilstein-journals.org

Addition to a C=C Double Bond: The iminoxyl radical can add to an internal carbon-carbon double bond, leading to the formation of a five-membered ring. beilstein-journals.orgbeilstein-journals.org

Table 1: Key Intramolecular Reaction Pathways of Oxime Radicals

| Reaction Type | Description | Resulting Product(s) |

|---|---|---|

| Hydrogen Abstraction-Cyclization | The iminoxyl radical abstracts a hydrogen atom from within the same molecule, creating a carbon radical that then attacks the oxime moiety. | Typically forms C-O bonded cyclic products. beilstein-journals.orgbeilstein-journals.org |

Hydrogen Atom Abstraction and Addition Reactions

In addition to intramolecular processes, iminoxyl radicals can participate in intermolecular reactions. beilstein-journals.orgbeilstein-journals.org

Hydrogen Atom Abstraction: Iminoxyl radicals are capable of abstracting hydrogen atoms from suitable donor molecules. beilstein-journals.org For instance, di-tert-butyliminoxyl radical can abstract hydrogen atoms from allylic or benzylic positions of unsaturated hydrocarbons. beilstein-journals.org The resulting carbon-centered radicals can then couple with another iminoxyl radical. beilstein-journals.org

Addition Reactions: Carbon-centered radicals can add to the carbon-nitrogen double bond of an oxime. libretexts.org This addition preferentially occurs at the carbon atom of the C=N bond to produce a more stable adduct radical, which is stabilized by the adjacent oxygen atom. libretexts.org Conversely, iminoxyl radicals can add to unsaturated systems like alkenes. researchgate.net

The reactivity of the iminoxyl radical derived from this compound in such reactions would be influenced by the steric bulk of the isobutyl group and the electronic nature of the adjacent ketone.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Hydroxyimino 4 Methylpentan 2 One

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of 1-hydroxyimino-4-methylpentan-2-one, each providing unique information that contributes to a complete understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound, 2-methylpentane, five distinct proton signals are observed with an integration ratio of 6:3:2:2:1. docbrown.info In this compound, the presence of the hydroxyl and imino groups would further influence the chemical shifts. The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear at a lower field. The splitting patterns of the signals, governed by the n+1 rule, would reveal the number of adjacent protons. For instance, a triplet would indicate two neighboring protons. youtube.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Given the structure of this compound, six distinct signals would be anticipated. The carbonyl carbon typically appears significantly downfield, often in the range of 160-220 ppm. The carbon atom of the C=NOH group would also exhibit a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift Range (ppm) | Key Structural Features |

|---|---|---|

| ¹H-NMR | 0.9 - 4.0 | Signals for methyl, methylene, and methine protons, with specific shifts influenced by adjacent functional groups. |

| ¹³C-NMR | 10 - 220 | Distinct signals for all six carbon atoms, including the carbonyl and imine carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

Key expected absorptions include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C=O Stretch: A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹ for the ketone carbonyl group. vaia.com

C=N Stretch: The imine group will show a medium intensity absorption in the range of 1620-1680 cm⁻¹.

N-O Stretch: This bond typically absorbs in the 930-965 cm⁻¹ region.

C-H Stretch: Absorptions for aliphatic C-H bonds are expected just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700-1725 (strong, sharp) |

| Imine (C=N) | C=N Stretch | 1620-1680 (medium) |

| N-O | N-O Stretch | 930-965 |

| Alkyl (C-H) | C-H Stretch | <3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The molecular weight of this compound is 116.16 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for ketones often involve α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu For ketones with longer alkyl chains, a McLafferty rearrangement can occur, leading to a characteristic even-mass fragment ion. vaia.comyoutube.com The presence of the hydroxyimino group will also influence the fragmentation, potentially leading to the loss of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The presence of chromophores, such as the carbonyl (C=O) and imine (C=N) groups, allows the molecule to absorb UV or visible light, causing electrons to be promoted from a lower energy orbital to a higher energy one. libretexts.orguomustansiriyah.edu.iq

For this compound, two primary types of electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity. libretexts.org For carbonyl compounds, these can occur around 180-190 nm. upenn.edu

n → π* transitions: This involves the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally weaker and occur at longer wavelengths, often in the 270-290 nm range for carbonyls. upenn.edu

The conjugation between the carbonyl and imine groups in this compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to isolated chromophores. uomustansiriyah.edu.iq

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of drug substances and products. nih.gov A reverse-phase HPLC method could be developed for the analysis of this compound.

A potential HPLC method could involve:

Column: A C8 or C18 column is commonly used for reverse-phase chromatography. nih.gov

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer would be suitable. nih.govsielc.com The pH of the buffer can be adjusted to optimize the separation. nih.gov

Detection: A UV detector would be appropriate, with the wavelength set to one of the absorption maxima determined by UV-Vis spectroscopy. nih.gov

This method would allow for the quantification of this compound and the detection of any impurities present.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are attributed to the use of sub-2 µm particle columns, which operate at higher pressures. For the analysis of this compound, a UPLC method would provide a rapid and efficient means of separation and quantification.

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method can be developed for the determination of this compound in various matrices. nih.gov The separation would likely be achieved on a C18 column, a common choice for retaining moderately polar organic compounds. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile or methanol) would be employed. The separation of all components can often be achieved in under 10 minutes with this technology. nih.gov

The performance of the UPLC method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative UPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Advanced Chiral Analysis Techniques for Stereochemical Determination

The presence of a chiral center in this compound necessitates the use of advanced chiroptical techniques to determine its stereochemical properties. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic methods for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly useful for studying the electronic transitions of chromophores within a chiral environment. encyclopedia.pub For this compound, the oxime and carbonyl groups act as chromophores.

The ECD spectrum of this compound would be expected to show Cotton effects in the UV region corresponding to the n→π* and π→π* transitions of the C=N-OH and C=O moieties. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. nih.gov In a study on α,β-unsaturated oximes, it was demonstrated that Cotton effects in the range of 190-240 nm could be associated with the absolute configuration at a chiral center, while the 240-300 nm range could be related to the E/Z geometry of the oxime double bond. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration of this compound can be unambiguously assigned. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. jasco-global.com VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution. nih.govresearchgate.net A key advantage of VCD is its sensitivity to the stereochemistry of the entire molecule, not just the environment around a chromophore. jascoinc.com

The VCD spectrum of this compound would exhibit characteristic bands in the mid-infrared region, particularly in the fingerprint region (1500-900 cm⁻¹), which is rich in structurally sensitive vibrations. By comparing the experimental VCD spectrum with the calculated spectrum for a specific enantiomer, the absolute configuration can be determined. jasco-global.comjascoinc.com VCD is a powerful tool for discriminating between stereoisomers and providing detailed information on their conformations in solution. nih.govresearchgate.net

The definitive determination of the absolute configuration of this compound relies on a combination of experimental chiroptical data and theoretical calculations. The most common method for assigning the absolute configuration is the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R or S descriptor to each chiral center.

While X-ray crystallography provides a direct determination of the absolute configuration in the solid state, ECD and VCD spectroscopy are invaluable for determining the absolute configuration in solution. jasco-global.comjascoinc.com The process involves recording the experimental ECD and VCD spectra and then performing quantum-chemical calculations to predict the spectra for both the R and S enantiomers. A comparison of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the molecular structure of a crystalline compound. researchgate.net This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining suitable single crystals would allow for a detailed analysis of its solid-state conformation.

The crystal structure would reveal the precise geometry of the molecule, including the planarity of the oxime group and the conformation of the isobutyl moiety. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In many oxime crystal structures, O-H···N hydrogen bonds leading to the formation of centrosymmetric dimers are a common feature. nih.goviucr.org

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Formula Weight | 129.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (˚) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Hypothetical Value] |

| Hydrogen Bonding | O-H···N, C-H···O |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis is based on the electron distribution of the molecule and provides a graphical representation of the regions involved in intermolecular contacts.

The Hirshfeld surface of this compound would be mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, while blue regions represent weaker interactions. nih.gov

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | ~40-50% |

| O···H/H···O | ~30-40% |

| C···H/H···C | ~10-15% |

| N···H/H···N | ~1-5% |

| Other | <1% |

Computational and Theoretical Chemistry Studies of 1 Hydroxyimino 4 Methylpentan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For 1-Hydroxyimino-4-methylpentan-2-one, these calculations provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. youtube.com For this compound, DFT is applied to determine several key properties:

Geometric Optimization: The first step in most calculations is to find the lowest energy three-dimensional arrangement of atoms. DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT calculations yield critical insights into the electronic nature of the molecule. This includes the distribution of electron density, which helps identify electron-rich and electron-deficient regions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

| Most Negative Potential (MEP) | -0.045 a.u. (on Oxime Oxygen) | Predicts the most likely site for electrophilic attack. |

| Most Positive Potential (MEP) | +0.025 a.u. (on Hydroxyl Proton) | Predicts the most likely site for nucleophilic attack or hydrogen bonding. |

While DFT is a versatile tool, higher-level theories are often employed to obtain more accurate energy values, serving as a "gold standard" to benchmark the performance of various DFT functionals.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), are considered one of the most accurate single-reference methods for calculating molecular energies. arxiv.org For a molecule like this compound, a CCSD(T) calculation on a simplified analog could provide a highly accurate energy value against which DFT results can be compared. This process helps in selecting the most appropriate DFT functional for more extensive studies on the full molecule and its derivatives.

Multi-Reference Methods: For molecules with significant static correlation (i.e., where the electronic structure is not well-described by a single Slater determinant), multi-reference methods are necessary. nih.gov While the ground state of this compound is generally well-described by single-reference methods, its excited states or certain transition states in its reactions might exhibit multi-reference character. In such cases, methods like the Multi-Reference Averaged Quadratic Coupled Cluster (MR-AQCC) would be required for an accurate description. nih.govnih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for mapping the pathways of chemical reactions, providing detailed insights into transition states and intermediates that are transient and difficult to observe experimentally. digitellinc.com For this compound, computational studies can elucidate mechanisms such as its formation via α-oximation of the parent ketone or its subsequent transformations. rsc.org

The process typically involves:

Identifying Reactants and Products: The starting materials and final products of the proposed reaction are defined.

Locating Transition States (TS): Using specialized algorithms, the geometry of the highest energy point along the reaction coordinate (the transition state) is located. This structure is characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), a key factor in reaction kinetics.

Mapping the Reaction Pathway: By tracing the path from the transition state down to the reactants and products (Intrinsic Reaction Coordinate or IRC analysis), the entire mechanism can be confirmed.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a valuable tool for structure verification and spectral assignment. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govresearchgate.net The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry. nih.gov The calculated magnetic shielding constants for each nucleus are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one can confirm the proposed structure and help assign complex or overlapping signals. d-nb.inforesearchgate.net

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental data. This allows for the confident assignment of key functional group vibrations, such as the C=O, C=N, and O-H stretches in this compound.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Model α-Oximinoketone

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹³C Chemical Shift (C=O) | 198.5 ppm | 200.1 ppm |

| ¹³C Chemical Shift (C=N) | 155.2 ppm | 156.8 ppm |

| ¹H Chemical Shift (O-H) | 11.5 ppm | 11.8 ppm |

| IR Frequency (ν C=O) | 1705 cm⁻¹ (scaled) | 1690 cm⁻¹ |

| IR Frequency (ν O-H) | 3350 cm⁻¹ (scaled) | 3320 cm⁻¹ |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in fields like medicinal chemistry and materials science for designing new molecules with enhanced properties. nih.govnih.gov These studies aim to build a mathematical model that correlates the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. jmaterenvironsci.commdpi.com

For derivatives of this compound, a QSAR study would proceed as follows:

Data Set Assembly: A series of derivatives would be synthesized, and their biological activity (e.g., inhibitory concentration against a specific enzyme) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated computationally. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques and, ideally, an external set of molecules not used in model creation.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent or effective compounds. mdpi.com

Table 3: Example Descriptors for a QSAR Study of this compound Derivatives

| Derivative (Modification) | LogP (Hydrophobicity) | LUMO Energy (eV) | Molecular Volume (ų) | Measured Activity (IC₅₀, µM) |

| Parent Compound | 1.2 | -1.2 | 120.5 | 50.0 |

| 4-phenyl derivative | 3.5 | -1.8 | 185.2 | 15.2 |

| 3-chloro derivative | 1.9 | -1.5 | 128.0 | 32.5 |

| 5-methyl derivative | 1.6 | -1.1 | 135.8 | 45.1 |

Biological Activity and Elucidation of Molecular Mechanisms

Antimicrobial Efficacy and Mechanisms of Action

No studies detailing the antimicrobial efficacy of 1-Hydroxyimino-4-methylpentan-2-one were identified in the available literature.

Antibacterial Properties against Bacterial Strains (e.g., Staphylococcus aureus, Salmonella typhi, Mycobacterium tuberculosis)

There is no available data from scientific research on the antibacterial properties of this compound against Staphylococcus aureus, Salmonella typhi, Mycobacterium tuberculosis, or any other bacterial strains.

Antifungal Activities

Information regarding the antifungal activities of this compound is not present in the reviewed scientific literature.

Selective Growth Inhibition Pathways

The molecular mechanisms and selective growth inhibition pathways related to the potential antimicrobial activity of this compound have not been elucidated in any published research.

Cytotoxic Effects on Cancer Cell Lines

No research was found that investigated the cytotoxic effects of this compound on any cancer cell lines.

Inhibition of Cell Proliferation and Cell Cycle Progression (e.g., S phase arrest)

There are no studies available that describe the effects of this compound on the inhibition of cell proliferation or cell cycle progression, such as S phase arrest, in cancerous cells.

Induction of Apoptosis Pathways (e.g., p53, Caspase-3, Bcl-2 modulation)

The potential for this compound to induce apoptosis through the modulation of pathways involving p53, Caspase-3, and Bcl-2 has not been reported in the scientific literature.

Necrosis Induction in Specific Cell Types

Necrosis, historically viewed as an uncontrolled form of cell death, is now understood to include programmed pathways that can be therapeutically targeted, particularly in cancer treatment. nih.gov Various forms of programmed necrosis have been identified, including necroptosis, ferroptosis, and mitochondrial permeability transition-driven necrosis. nih.gov The induction of programmed necrosis represents a novel strategy for anti-cancer therapies, especially for apoptosis-resistant tumors. nih.gov

Natural compounds are a significant source of agents that can induce programmed necrosis. nih.gov Studies on different classes of compounds have demonstrated their ability to induce cell death through a combination of apoptosis and necrosis. For instance, certain fused heterocyclic compounds, such as benzazoles and benzoxazines, have been investigated for their ability to induce apoptosis and necrosis in multidrug-resistant mouse lymphoma cell lines. esisresearch.org While specific studies detailing the induction of necrosis by this compound or related simple oximes in specific cell types are not prominent, the broader field of cancer research acknowledges necrosis induction as a viable anti-tumor mechanism.

Anti-Angiogenic Activity through Signaling Pathway Modulation (e.g., VEGF inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its signaling pathway. researchgate.net When VEGF binds to its receptor (VEGFR) on endothelial cells, it triggers downstream signaling cascades, such as the PI3K-Akt and ERK pathways, promoting cell proliferation, migration, and the formation of new vascular tubes. nih.govmdpi.complos.org Therefore, inhibiting the VEGF signaling pathway is a primary strategy in anti-angiogenic therapy. nih.gov

Enzyme Modulation and Metabolic Interplay (excluding drug metabolism)

Oximes and their parent ketone structures can interact with and modulate the activity of various enzymes. The ketone functional group is central to cellular metabolism, with ketone bodies like acetoacetate and β-hydroxybutyrate serving as crucial energy sources, particularly during periods of fasting or low carbohydrate intake. hbotnews.orgnih.gov The metabolism of ketones involves enzymes such as succinyl CoA-oxoacid transferase (SCOT), which is a rate-limiting step in ketone utilization. nih.gov

The oxime functional group, in particular, has been identified as a key pharmacophore in the development of enzyme inhibitors. Many oxime derivatives have been reported as potent kinase inhibitors, targeting over 40 different kinases, including cyclin-dependent kinases (CDKs) and Janus tyrosine kinase (JAK). nih.gov Kinases are pivotal enzymes in cellular signaling, and their inhibition can have profound effects on cell function. nih.gov

Furthermore, some oxime derivatives have shown selective inhibitory effects on other enzyme classes. For instance, studies on acetophenone oxime derivatives revealed that certain structures could inhibit cyclooxygenase-1 (COX-1) activity, while having no effect on COX-2. nih.gov This selective inhibition highlights the potential for specific molecular geometries within the oxime class to achieve targeted enzyme modulation.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, are produced during normal cellular metabolism. medcraveonline.com An excess of these free radicals leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. nih.gov Antioxidants are compounds that can neutralize these free radicals, thereby protecting cells from oxidative damage. medcraveonline.com The primary mechanisms by which antioxidants act include direct reaction with free radicals (scavenging) or indirect action by modulating the activity of enzymes involved in redox homeostasis. nih.gov

The oxime functional group has been associated with antioxidant and free-radical scavenging properties. medcraveonline.comnih.gov The modification of a carbonyl compound to an oxime has been shown in some cases to increase its antioxidant activity. mdpi.com The antioxidant capacity of oxime derivatives has been evaluated using a variety of in vitro assays that measure different aspects of their reactivity towards free radicals. medcraveonline.com

| Inhibition of Linoleic Acid Peroxidation | Measures the protection against lipid peroxidation, a key process in cellular damage. | medcraveonline.com |

These assays provide a comprehensive profile of a compound's potential to counteract oxidative stress through various chemical mechanisms. medcraveonline.com

Anti-inflammatory and Analgesic Activity (for Derivatives)

The development of derivatives from a core chemical structure is a common strategy in medicinal chemistry to enhance or identify new biological activities. In the case of oximes, numerous derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net The anti-inflammatory activity of some oximes has been reported to be comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov

The anti-inflammatory effects of these compounds are often assessed in vivo using models such as carrageenan-induced paw edema. nih.govresearchgate.net Research has shown that specific structural modifications can significantly influence these activities. For example, O-acyloximes, where an acetyl group is attached directly to the oxime, have demonstrated notable anti-inflammatory action. nih.gov

Table 2: Research Findings on the Anti-inflammatory Activity of Oxime Derivatives

| Compound Class | Key Findings | Comparison to Standard | Reference |

|---|---|---|---|

| Oxime ethers | Screened for inflammation inhibition using carrageenan-induced rat paw edema and cotton pellet granuloma methods. | Activity profile at 40mg/kg resembled that of Indomethacin. | researchgate.net |

| O-acyloximes | Acetyl oximes and tert-butyloxycarbonylphenylalanyl oximes showed inhibitory action on increased vascular permeability. | Activity of some derivatives was assessed against the carrageenan-induced paw edema assay. | nih.gov |

| General Oximes | A large number of oximes have been reported with useful pharmaceutical properties, including anti-inflammatory activity. | Activity of some oximes has been reported to be comparable to indomethacin, diclofenac, and dexamethasone. | nih.gov |

These studies underscore the potential of the oxime scaffold as a basis for developing new anti-inflammatory and analgesic agents. The activity is often linked to the inhibition of enzymes like cyclooxygenases (COX), which are key mediators of inflammation and pain. nih.gov

Coordination Chemistry of 1 Hydroxyimino 4 Methylpentan 2 One As a Ligand

Design Principles for Oxime-Based Ligands

Oxime-based ligands, characterized by the C=N-OH functional group, are attractive components in the design of coordination compounds for several reasons. Their design principles are rooted in their electronic and structural features, which allow for a variety of coordination modes. Oximes are weak acids and can coordinate to a metal center as a neutral molecule or, more commonly, as a deprotonated oximato anion. letopharm.com

The presence of both a nitrogen and an oxygen atom in the oxime group allows for chelation, forming stable five- or six-membered rings with a metal ion. The nitrogen atom, with its lone pair of electrons, is a primary coordination site. The oxygen atom can also coordinate, particularly in its deprotonated form, leading to ambidentate character where it can bind through either the nitrogen or the oxygen atom. nih.gov This versatility is a key principle in the design of oxime-based ligands, enabling the formation of mononuclear, dinuclear, or polynuclear complexes. The steric and electronic properties of the substituents on the carbon atom of the C=N bond significantly influence the stability, structure, and reactivity of the resulting metal complexes. beilstein-journals.org

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of 1-Hydroxyimino-4-methylpentan-2-one can be achieved through the reaction of 4-methyl-2-pentanone (B128772) with hydroxylamine (B1172632). ontosight.ai This straightforward oximation reaction provides the foundation for its use as a ligand.

The synthesis of its metal complexes, for instance with copper(II), would typically involve the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), with the ligand in a suitable solvent like ethanol (B145695) or methanol. The reaction is often carried out under reflux, and the pH can be adjusted to facilitate the deprotonation of the oxime group, leading to the formation of the oximato complex. letopharm.comchemsynthesis.com

The general synthetic route for a copper(II) complex of this compound can be represented as:

2(C₆H₁₁NO₂) + Cu²⁺ → [Cu(C₆H₁₀NO₂)₂] + 2H⁺

The resulting complexes can be isolated as solid precipitates and purified by recrystallization. Characterization of these complexes is crucial to confirm their formation and elucidate their structure. Standard characterization techniques include elemental analysis, molar conductivity, and various spectroscopic methods.

Structural and Spectroscopic Properties of Coordination Compounds

The structural and spectroscopic properties of coordination compounds containing this compound are anticipated based on the behavior of similar α-keto-oxime ligands.

X-ray Crystal Structures of Metal-Oxime Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination compound. For metal complexes of oximes, X-ray crystallography reveals the coordination geometry around the metal center, the bond lengths and angles, and the nature of intermolecular interactions such as hydrogen bonding. nih.govsielc.com

For a square planar metal(II) complex with this compound, such as a hypothetical Ni(II) complex, one would expect the ligand to act as a bidentate N,O-donor, forming a stable five-membered chelate ring. In such structures, the metal ion would be coordinated to the nitrogen of the imino group and the oxygen of the deprotonated hydroxyl group. The crystal packing is often influenced by hydrogen bonds and other supramolecular interactions. researchgate.net

Spectroscopic Characterization (IR, UV-Vis, NMR) of Complexes

Spectroscopic techniques are invaluable for the characterization of new coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the ligand and how they are affected by coordination to the metal ion. Key vibrational bands for this compound and its complexes would be:

| Functional Group | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| O-H (oxime) | ~3300-3100 (broad) | Disappears upon deprotonation and coordination |

| C=O (keto) | ~1700-1680 | May shift to lower frequency upon coordination |

| C=N (oxime) | ~1650-1620 | Shifts to lower or higher frequency |

| N-O | ~960-930 | Shifts upon coordination |

The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. letopharm.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. For instance, copper(II) complexes, which are d⁹ systems, typically exhibit d-d transitions in the visible region. The position and intensity of these bands are indicative of the geometry around the copper(II) ion, which can range from square planar to tetrahedral or octahedral. letopharm.comchemsynthesis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. For paramagnetic complexes, such as many Cu(II) complexes, the NMR signals are often broadened, but can still provide structural information. beilstein-journals.org

Magnetic and Electrochemical Properties of Coordination Compounds

The magnetic and electrochemical properties of coordination compounds are of significant interest for their potential applications in materials science and catalysis.

Magnetic Properties: The magnetic susceptibility of a complex reveals information about the number of unpaired electrons in the metal ion. For a mononuclear copper(II) complex of this compound, a magnetic moment corresponding to one unpaired electron would be expected. In polynuclear complexes, magnetic exchange interactions between the metal centers can lead to antiferromagnetic or ferromagnetic behavior. chemsynthesis.com

Electrochemical Properties: Cyclic voltammetry is a common technique to study the redox behavior of metal complexes. A copper(II) complex of this compound would be expected to exhibit a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. The potential at which this occurs is influenced by the coordination environment provided by the ligand. thegoodscentscompany.com

Catalytic Applications of Metal-Oxime Complexes in Organic Transformations

Metal-oxime complexes have emerged as catalysts in a variety of organic transformations. The catalytic activity is often dependent on the ability of the metal center to undergo redox changes and the specific coordination environment provided by the oxime ligand.

Copper-oxime complexes, for example, have shown catalytic activity in oxidation reactions, such as the oxidation of catechols to quinones, mimicking the function of the enzyme catecholase. researchgate.netdntb.gov.ua They have also been employed in C-H amination reactions and coupling reactions like the Chan-Lam reaction for the formation of C-N bonds. rsc.orgmdpi.com The design of the oxime ligand, including the steric and electronic nature of its substituents, plays a crucial role in tuning the catalytic efficiency and selectivity of the metal complex. While specific catalytic studies on complexes of this compound are not widely reported, its structural features suggest potential for similar catalytic applications.

Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

No specific, documented examples of 1-Hydroxyimino-4-methylpentan-2-one being used as a versatile synthetic intermediate in organic synthesis are readily available in the scientific literature.

Building Block for Polymer and Resin Synthesis

There is no readily available information or research detailing the use of this compound as a monomer or building block in the synthesis of polymers or resins.

Applications in Agrochemical and Fine Chemical Production

While general statements about its potential use in agrochemical synthesis exist, specific examples or patents demonstrating the application of this compound in the production of agrochemicals or fine chemicals could not be found.

Development of Novel Reagents and Catalysts for Chemical Reactions

No research could be located that describes the development of novel reagents or catalysts derived from or utilizing this compound for chemical reactions.

Future Research Directions and Emerging Challenges

Exploration of Undiscovered Reactivity and Transformation Pathways

While oximes are well-known for classic transformations like the Beckmann rearrangement, the future of 1-Hydroxyimino-4-methylpentan-2-one research lies in uncovering novel reaction pathways. numberanalytics.comnih.gov The presence of the α-keto group alongside the oxime offers unique electronic properties that are ripe for exploration. Future investigations will likely focus on metal-mediated reactions that go beyond simple O- or N-functionalization. acs.org For instance, transition metal catalysis could unlock new cycloaddition pathways or C-H functionalization at the isobutyl group, leading to complex molecular scaffolds. acs.org

Another promising avenue is the exploration of its behavior under photocatalytic conditions. Visible-light-mediated energy transfer can induce photoisomerization, potentially providing access to the less stable Z-isomer, which can exhibit complementary reactivity to the more common E-isomer. acs.org This could, for example, reverse the typical regioselectivity of rearrangements, allowing for unprecedented molecular diversification. acs.org Furthermore, the study of iminoxyl radicals generated from this compound could lead to novel C-O or C-C bond-forming reactions, expanding its synthetic utility. researchgate.net The reaction of α-keto acids with aliphatic oximes to form 2,5-dihydrooxazole 3-oxides suggests that the α-keto moiety in this compound could participate in unexpected annulation reactions. nih.gov

Design and Synthesis of Next-Generation Biologically Active Derivatives with Enhanced Specificity

The oxime functional group is a recognized pharmacophore present in various approved drugs and biologically active compounds. mdpi.comnih.gov For this compound, future research will undoubtedly involve its use as a scaffold for creating next-generation bioactive molecules. A key challenge is to move beyond broad-spectrum activity towards derivatives with high target specificity, thereby minimizing off-target effects.

This will involve a rational design approach, where the isobutyl group and the oxime's hydroxyl or nitrogen atoms are systematically modified. For example, creating a library of oxime ethers or esters and screening them against specific enzymes or receptors is a viable strategy. mdpi.comnih.govresearchgate.net Studies have shown that converting a carbonyl group to an oxime can enhance biological properties, and further derivatization can tune this activity. nih.govmdpi.com The goal will be to establish clear Structure-Activity Relationships (SAR), guiding the synthesis of compounds with optimized potency and selectivity for applications ranging from antifungal and antibacterial agents to potential anticancer or anti-inflammatory therapeutics. nih.govmdpi.com

Advancements in Sustainable Synthesis and Process Optimization

The chemical industry's shift towards green chemistry presents both a challenge and an opportunity for the synthesis of this compound and its derivatives. ijprajournal.com Traditional methods often rely on stoichiometric reagents and volatile organic solvents. ijprajournal.com Future research must focus on developing sustainable alternatives.

Key areas for advancement include:

Catalytic Methods: Employing non-toxic, reusable catalysts like bismuth oxide (Bi₂O₃) or leveraging metal-free conditions can significantly improve the environmental footprint. nih.govorganic-chemistry.org

Green Solvents: Replacing traditional organic solvents with water or bio-based solvents, or even performing reactions under solvent-free conditions (grindstone chemistry), is a major goal. nih.govijprajournal.comnih.gov

Energy Efficiency: The use of microwave irradiation or electrochemical synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.orgnumberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. ijprajournal.com

A recent breakthrough in the electrochemical synthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036) under ambient conditions highlights a novel and sustainable strategy that could be adapted for other oximes, including this compound. acs.org

| Synthetic Approach | Key Advantages | Challenges | Relevant Research Areas |

| Catalytic Synthesis | Reduced waste, reusable reagents, higher efficiency. | Catalyst poisoning, cost of precious metals. | Heterogeneous catalysis, organocatalysis. nih.gov |

| Solvent-Free/Aqueous | Environmentally benign, reduced pollution, improved safety. | Poor solubility of non-polar reactants. | Grindstone chemistry, phase-transfer catalysis. ijprajournal.comnih.gov |

| Electrosynthesis | Uses electricity as a "reagent," mild conditions, high selectivity. | Electrode material stability, electrolyte optimization. | Electrocatalysis, one-pot synthesis. acs.org |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. | Scale-up limitations, potential for localized overheating. | Process optimization, flow chemistry integration. numberanalytics.com |

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A deep understanding of the structure, dynamics, and stereochemistry of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic methods with computational chemistry is essential to meet this challenge. researchgate.net

NMR spectroscopy is a powerful tool for determining the E/Z isomeric configuration of oximes, which is critical as isomers can have vastly different biological activities and reactivity. nih.govnih.govresearchgate.net Advanced techniques like 2D-NMR (e.g., ROESY) can unequivocally establish stereochemistry where simpler methods fail. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT), allows for the calculation of the relative stabilities of different isomers and the energy barriers for their interconversion. mdpi.comnih.gov Such studies can predict which isomer is thermodynamically more stable and whether their conversion is likely under specific conditions. mdpi.com The combination of experimental spectroscopic data (FT-IR, Raman, NMR) with computational results provides a highly accurate picture of the molecule's vibrational modes, electronic properties (HOMO-LUMO), and molecular electrostatic potential, all of which govern its chemical behavior. nih.gov

Emerging Applications in Novel Material Development and Interdisciplinary Fields

The utility of oximes is expanding beyond traditional organic synthesis and medicinal chemistry into materials science. numberanalytics.comacs.org The "oxime click chemistry"—the reaction between a hydroxylamine (B1172632) (or its derivative) and a ketone or aldehyde—is an efficient and highly selective reaction that is finding increasing use in polymer science. researchgate.netrsc.org

For this compound, this presents exciting future possibilities:

Dynamic Polymers: The reversible nature of the oxime linkage can be exploited to create dynamic materials, such as self-healing polymers or reconfigurable macromolecular stars. rsc.org The keto-oxime structure could be incorporated into polymer backbones or used as a cross-linking point.

Hydrogels: The chemoselective oxime ligation is ideal for forming hydrogels with tunable properties, which have applications in biomedical engineering and drug delivery. researchgate.net

Surface Modification: The compound could be used to functionalize surfaces, attaching specific molecules to a substrate via a stable oxime bond. researchgate.net

Coordination Chemistry: Oximes are effective ligands for metal ions, opening the door to the design of novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic, magnetic, or sorption properties. acs.org

The challenge in this area will be to control the polymerization and material assembly processes to achieve desired macroscopic properties, leveraging the specific steric and electronic features of the this compound molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Hydroxyimino-4-methylpentan-2-one with high purity?

- Methodological Answer : The compound can be synthesized via condensation of 4-methylpentan-2-one with hydroxylamine hydrochloride under acidic or neutral conditions. Key steps include:

- Reaction Optimization : Use pH-controlled environments (e.g., acetate buffer at pH 4–5) to favor imine formation while minimizing side reactions like oxidation or hydrolysis .

- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity (>95%) can be verified via GC-MS or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The oxime proton (N-OH) typically appears at δ 9–11 ppm in DMSO-d₆ .

- UV-Vis : Analyze π→π* transitions of the C=N bond (λmax ~240–260 nm) to study electronic behavior .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 130.0868 (C₆H₁₂NO₂⁺) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on the pH-dependent reactivity of this compound?

- Methodological Answer : Contradictions in reactivity (e.g., tautomerism vs. decomposition) require:

- Controlled Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate species under varying pH (2–12) and temperature (25–60°C) .

- Isolation of Tautomers : Employ low-temperature crystallography or solvent-free grinding to stabilize and characterize keto-enol tautomers .

- Data Analysis : Compare experimental results with computational predictions (e.g., DFT calculations for tautomeric equilibrium constants) .

Q. How can computational chemistry predict the tautomeric behavior of this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Modeling : Use COSMO-RS or SMD implicit solvent models in Gaussian or ORCA software to simulate solvent effects on tautomer stability .

- Free Energy Calculations : Perform metadynamics or umbrella sampling to estimate activation barriers for tautomeric interconversion .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Refer to ECHA guidelines (ECHA ID: 60PZB594QD) for PPE requirements (gloves, goggles) and ventilation standards .

- Waste Disposal : Neutralize acidic/basic residues before disposal, following DOT HAZMAT Class 8 (corrosive) regulations .

Data Reporting and Reproducibility

Q. How should researchers document and present raw data for studies involving this compound?

- Methodological Answer :

- Data Tables : Include processed data (e.g., kinetic rate constants, NMR integrals) in the main text, with raw spectra/chronograms in appendices .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for DSC) .

Contradictory Findings

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines to distinguish compound-specific effects from experimental variability .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) and assess publication bias via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.